molecular formula C28H24BrNO2 B2528399 2-(4-Bromophenyl)-1-(4-ethoxyphenyl)-6-phenyl-5,6,7-trihydroindol-4-one CAS No. 1023488-75-6

2-(4-Bromophenyl)-1-(4-ethoxyphenyl)-6-phenyl-5,6,7-trihydroindol-4-one

Cat. No.: B2528399
CAS No.: 1023488-75-6
M. Wt: 486.409
InChI Key: GANHNGTUQSAUAP-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-(4-ethoxyphenyl)-6-phenyl-5,6,7-trihydroindol-4-one is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes a bromophenyl group, an ethoxyphenyl group, and a phenyl group attached to a trihydroindol-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-(4-ethoxyphenyl)-6-phenyl-5,6,7-trihydroindol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone under acidic conditions.

    Introduction of Bromophenyl and Ethoxyphenyl Groups: The bromophenyl and ethoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS), while ethoxylation can be performed using ethyl iodide in the presence of a base.

    Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the target compound. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-(4-ethoxyphenyl)-6-phenyl-5,6,7-trihydroindol-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced indole derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

2-(4-Bromophenyl)-1-(4-ethoxyphenyl)-6-phenyl-5,6,7-trihydroindol-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-(4-ethoxyphenyl)-6-phenyl-5,6,7-trihydroindol-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-(4-ethoxyphenyl)-6-phenyl-5,6,7-trihydroindol-4-one
  • 2-(4-Fluorophenyl)-1-(4-ethoxyphenyl)-6-phenyl-5,6,7-trihydroindol-4-one
  • 2-(4-Methylphenyl)-1-(4-ethoxyphenyl)-6-phenyl-5,6,7-trihydroindol-4-one

Uniqueness

2-(4-Bromophenyl)-1-(4-ethoxyphenyl)-6-phenyl-5,6,7-trihydroindol-4-one is unique due to the presence of the bromophenyl group, which imparts specific electronic and steric properties

Properties

IUPAC Name

2-(4-bromophenyl)-1-(4-ethoxyphenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24BrNO2/c1-2-32-24-14-12-23(13-15-24)30-26(20-8-10-22(29)11-9-20)18-25-27(30)16-21(17-28(25)31)19-6-4-3-5-7-19/h3-15,18,21H,2,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANHNGTUQSAUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C=C2C4=CC=C(C=C4)Br)C(=O)CC(C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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